molecular formula C10H16O B13749768 exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde CAS No. 57075-07-7

exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde

Cat. No.: B13749768
CAS No.: 57075-07-7
M. Wt: 152.23 g/mol
InChI Key: VMKZLKWCFOWLCT-DJLDLDEBSA-N
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Description

exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde (CAS 57075-07-7) is a norbornane derivative featuring a bicyclic framework with two methyl groups at the exo-3 positions and a carbaldehyde functional group at position 2 . Its rigid bicyclic structure and stereochemical properties make it valuable in organic synthesis, particularly for constructing complex molecules and chiral catalysts. The compound’s reactivity is influenced by the electron-withdrawing aldehyde group and steric effects from the methyl substituents, which direct regioselectivity in reactions such as nucleophilic additions or cycloadditions .

Properties

CAS No.

57075-07-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,2R,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h6-9H,3-5H2,1-2H3/t7-,8+,9+/m0/s1

InChI Key

VMKZLKWCFOWLCT-DJLDLDEBSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@H](C2)[C@H]1C=O)C

Canonical SMILES

CC1(C2CCC(C2)C1C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction of a diene with a dienophile under thermal or catalytic conditions to form the bicyclic structure. The aldehyde group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized Diels-Alder reactions using high-pressure reactors to increase yield and efficiency. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds

Major Products Formed

    Oxidation: (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carboxylic acid

    Reduction: (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Studied for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in the design of inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 67519-00-0)
  • Structural Difference : Replaces the aldehyde group with a carboxylic acid (-COOH).
  • Properties : Higher polarity due to the carboxylic acid group, leading to increased solubility in polar solvents. The compound forms stable salts and esters, expanding its utility in coordination chemistry (e.g., metal complexes) .
  • Applications : Intermediate in synthesizing bioactive molecules, such as Cr(III) complexes with antibacterial properties .
b. exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl Chloride (CAS 57075-07-7)
  • Structural Difference : Replaces the aldehyde with a reactive carbonyl chloride (-COCl).
  • Properties : High electrophilicity enables use in acylations. However, its instability in moisture limits storage and handling .
c. 2-(2-Methylpropyl)bicyclo[2.2.1]heptane-2-carbaldehyde (CAS 1934652-91-1)
  • Structural Difference : Substitutes the methyl groups with a bulkier 2-methylpropyl substituent.
  • Properties : Increased steric hindrance reduces reactivity in crowded environments but enhances thermal stability .

Substituent Position and Ring Modifications

a. diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic Acid Ethyl Ester Hydrochloride (CAS 1212145-02-2)
  • Structural Difference: Incorporates an amino group (-NH2) and an oxygen atom in the bicyclic framework (7-oxa).
  • Properties: The amino group facilitates hydrogen bonding, improving solubility in aqueous media. The oxygen atom introduces conformational flexibility, altering ring strain and reactivity .
b. 3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Structural Difference : Replaces the bicyclo[2.2.1] system with a bicyclo[3.2.0] framework and adds a thia-aza bridge.
  • Properties : The modified ring system and heteroatoms enhance biological activity, as seen in its Cr(III) complex, which exhibits antibacterial effects against Staphylococcus aureus .

Isotopic and Stereochemical Variations

  • endo-3-Deutero vs. exo-3-Deutero Derivatives : Computational studies predict distinct secondary isotope shifts (-0.291 ppm for endo-3-D, -0.108 ppm for exo-3-D). However, experimental results conflict, with observed shifts of -0.15 ppm (endo) and -0.40 ppm (exo), highlighting discrepancies between theoretical and empirical data .

Data Tables

Table 1: Key Properties of exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde 57075-07-7 C₁₀H₁₆O 152.24 Aldehyde Chiral synthesis intermediate
exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic Acid 67519-00-0 C₁₀H₁₆O₂ 184.23 Carboxylic Acid Metal complex formation
exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl Chloride 57075-07-7 C₁₀H₁₅ClO 186.68 Carbonyl Chloride Acylation reactions
2-(2-Methylpropyl)bicyclo[2.2.1]heptane-2-carbaldehyde 1934652-91-1 C₁₂H₂₀O 180.29 Aldehyde Steric studies

Table 2: Isotope Shift Comparison in Deuterated Derivatives

Position Calculated Shift (ppm) Experimental Shift (ppm) Reference
endo-3-Deutero -0.291 -0.15 ± 0.06
exo-3-Deutero -0.108 -0.40 ± 0.06

Biological Activity

exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde is a bicyclic compound with a unique structure that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16OC_{10}H_{16}O, and its structure features a bicyclic framework that contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .

The biological activity of this compound is believed to involve:

  • Interaction with Biological Molecules : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and microbial growth, contributing to its observed effects .

Case Studies

  • Antimicrobial Activity : In a comparative study, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Study : A laboratory study assessed the impact of the compound on human immune cells exposed to inflammatory stimuli. The results indicated a decrease in the secretion of IL-6 and TNF-alpha, key markers of inflammation, when treated with this compound .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines IL-6 and TNF-alpha
MechanismInteraction with proteins; modulation of signaling pathways

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